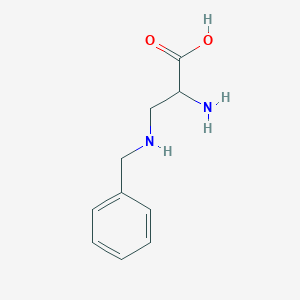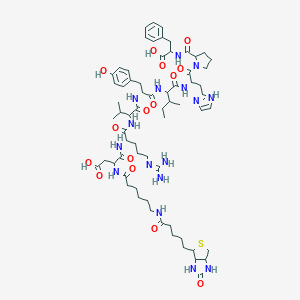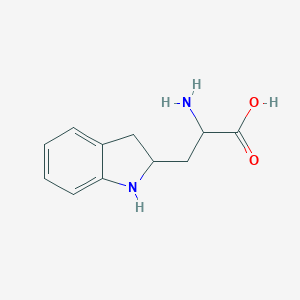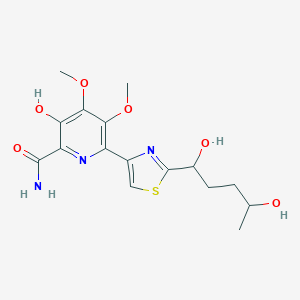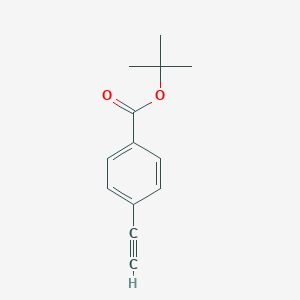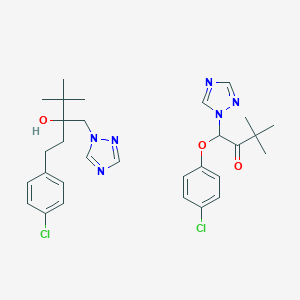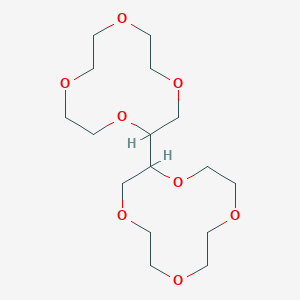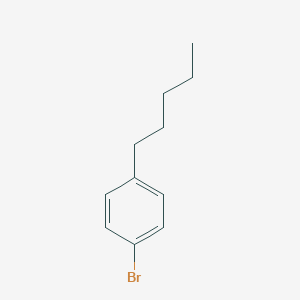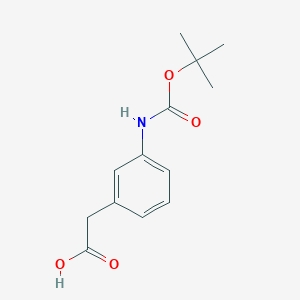
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit antibacterial activity against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to have low toxicity and minimal effects on mammalian cells. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its broad-spectrum antibacterial activity. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of this compound is that it may exhibit cross-resistance with other quinolone antibiotics.
Direcciones Futuras
There are several potential future directions for the study of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. One potential direction is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another potential direction is the study of the compound's effects on bacterial biofilms, which are known to be highly resistant to antibiotics. Additionally, the compound's potential applications in the treatment of other infectious diseases, such as tuberculosis, could be explored.
Métodos De Síntesis
The synthesis of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps. The first step involves the condensation of 3,5-dimethylpiperazine-1-carboxylic acid with 2,4-dichloro-5-fluoroquinoline in the presence of a base. The resulting intermediate is then reacted with tert-butyl 4-oxopiperidine-1-carboxylate to yield the final product.
Propiedades
Número CAS |
116162-85-7 |
|---|---|
Nombre del producto |
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Fórmula molecular |
C20H26FN3O3 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
1-tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H26FN3O3/c1-11-8-23(9-12(2)22-11)17-7-16-13(6-15(17)21)18(25)14(19(26)27)10-24(16)20(3,4)5/h6-7,10-12,22H,8-9H2,1-5H3,(H,26,27) |
Clave InChI |
ZKXANRKOHXSTKC-UHFFFAOYSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
SMILES canónico |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
Sinónimos |
1-tert-Butyl-7-(3,5-dimethyl-piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydr o-quinoline-3-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




